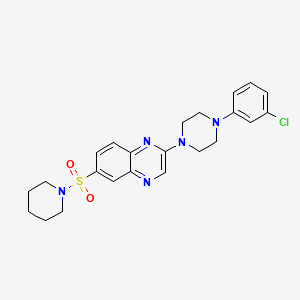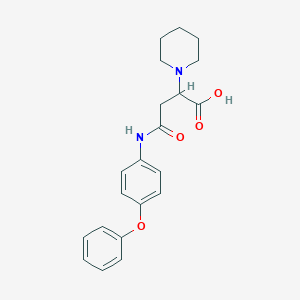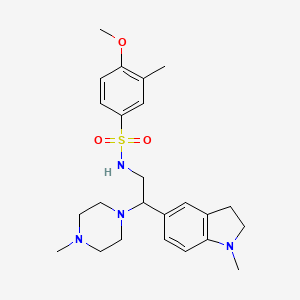
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative that has shown promising results in several studies, making it an attractive candidate for further investigation.
Scientific Research Applications
AMPA Receptor Modulation
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline has been explored for its potential applications in neurological and psychiatric conditions through the modulation of AMPA receptors. A study highlighted the use of a related compound, CX516, which acts as an AMPA receptor modulator. This compound was investigated for its effects on cognitive functions and psychological variables in human subjects. Although the study found no significant improvement in memory or psychological states, it suggested that AMPA receptor modulators might offer subtle benefits under certain conditions (Lynch et al., 1996).
Obsessive-Compulsive Disorder Exacerbation
Another area of interest has been the exacerbation of obsessive-compulsive disorder (OCD) symptoms, attributed to the serotonin agonist properties of compounds similar to 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline. A study using m-chlorophenyl-piperazine (m-CPP), a serotonin agonist, observed an increase in OCD symptoms in some patients, accompanied by increased cerebral blood flow. This finding suggests a possible link between serotonin receptor modulation and OCD symptomatology, indicating a need for careful consideration when developing treatments based on this chemical structure (Hollander et al., 1995).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of compounds like 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is crucial for their development as therapeutic agents. Research has focused on characterizing the metabolism, disposition, and unusual metabolites of related compounds in humans. For example, studies on venetoclax and BMS-690514 have provided insights into their absorption, metabolism, excretion, and the formation of metabolites, highlighting the importance of cytochrome P450 isoforms in their metabolic pathways. These studies underscore the complex interactions between such compounds and the human body, guiding the optimization of dosing regimens and minimizing potential side effects (Liu et al., 2017; Miao et al., 2012).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-ylsulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c24-18-5-4-6-19(15-18)27-11-13-28(14-12-27)23-17-25-22-16-20(7-8-21(22)26-23)32(30,31)29-9-2-1-3-10-29/h4-8,15-17H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDXDSQHRBYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)





![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)
![Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2668792.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)